molecular formula C24H19FN2O6S B284978 Ethyl 5-[[(4-fluorophenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate

Ethyl 5-[[(4-fluorophenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B284978
M. Wt: 482.5 g/mol
InChI Key: XDAAGHOAHCHAHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-[[(4-fluorophenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate is a compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Ethyl 5-[[(4-fluorophenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways involved in cell growth, survival, and differentiation.
Biochemical and Physiological Effects:
Ethyl 5-[[(4-fluorophenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosine kinases and proteasomes. It has also been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. In addition, it has been shown to induce apoptosis and inhibit angiogenesis.

Advantages and Limitations for Lab Experiments

One of the main advantages of Ethyl 5-[[(4-fluorophenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate for lab experiments is its potential as a lead compound for the development of new drugs. It has also been shown to have potent anticancer and neuroprotective effects. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of Ethyl 5-[[(4-fluorophenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate. One direction is the development of new drugs based on this compound for the treatment of cancer and neurodegenerative diseases. Another direction is the study of the mechanism of action of this compound to gain a better understanding of its effects on cells and signaling pathways. Finally, the study of the pharmacokinetics and pharmacodynamics of this compound in vivo could provide valuable information for its potential use in clinical settings.

Synthesis Methods

The synthesis of Ethyl 5-[[(4-fluorophenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate involves the reaction of isonicotinic acid with 4-fluorobenzenesulfonyl chloride in the presence of triethylamine. The resulting compound is then reacted with 2-methyl-1-benzofuran-3-carboxylic acid and ethyl chloroformate to yield the final product.

Scientific Research Applications

Ethyl 5-[[(4-fluorophenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, it has been studied for its potential use as a neuroprotective agent and for its ability to enhance memory and cognitive function. In drug discovery, it has been studied as a potential lead compound for the development of new drugs.

properties

Molecular Formula

C24H19FN2O6S

Molecular Weight

482.5 g/mol

IUPAC Name

ethyl 5-[(4-fluorophenyl)sulfonyl-(pyridine-4-carbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C24H19FN2O6S/c1-3-32-24(29)22-15(2)33-21-9-6-18(14-20(21)22)27(23(28)16-10-12-26-13-11-16)34(30,31)19-7-4-17(25)5-8-19/h4-14H,3H2,1-2H3

InChI Key

XDAAGHOAHCHAHM-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=NC=C3)S(=O)(=O)C4=CC=C(C=C4)F)C

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=NC=C3)S(=O)(=O)C4=CC=C(C=C4)F)C

Origin of Product

United States

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